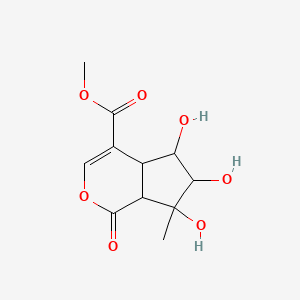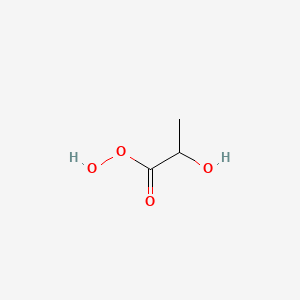
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is a complex organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a benzamide core with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzene derivative, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates, depending on the reagents used.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Applications De Recherche Scientifique
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the complex cyclopentyl and phenylamino thioxomethyl groups.
4-Nitro-N-methylaniline: Similar in structure but with fewer functional groups.
N-Methyl-4-nitrobenzamide: Lacks the cyclopentyl and phenylamino thioxomethyl groups.
Uniqueness
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
| 77051-86-6 | |
Formule moléculaire |
C20H22N4O3S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-methyl-4-nitro-N-[2-(phenylcarbamothioylamino)cyclopentyl]benzamide |
InChI |
InChI=1S/C20H22N4O3S/c1-23(19(25)14-10-12-16(13-11-14)24(26)27)18-9-5-8-17(18)22-20(28)21-15-6-3-2-4-7-15/h2-4,6-7,10-13,17-18H,5,8-9H2,1H3,(H2,21,22,28) |
Clé InChI |
CWCPQIQACDFIJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCC1NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)


